tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
Description
tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is a β-carboline derivative characterized by a tricyclic framework comprising a pyridine ring fused with an indole system. The compound features a methyl substituent at position 6 of the indole moiety and a tert-butyl carbamate group at position 2, which serves as a protective group for secondary amines in synthetic chemistry. This structural motif is common in medicinal chemistry due to the biological relevance of β-carbolines, which exhibit diverse activities such as antitumor, antiviral, and neuroactive properties .
For instance, tert-butyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8b) shares structural similarities, with a methyl group at position 8 and a melting point of 167–168°C .
Properties
IUPAC Name |
tert-butyl 6-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-5-6-14-13(9-11)12-7-8-19(10-15(12)18-14)16(20)21-17(2,3)4/h5-6,9,18H,7-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGGNNDFQINOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCN(C3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research has indicated that derivatives of pyridoindole compounds exhibit significant antitumor properties. For instance, a study highlighted the synthesis of various pyridoindole analogs which demonstrated cytotoxicity against cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development as anticancer agents .
2. Estrogen Receptor Modulation
The compound has been investigated for its ability to modulate estrogen receptors. A patent describes tetrahydropyrido[3,4-b]indole compounds with estrogen receptor activity, suggesting that tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate may play a role in hormone-related therapies . This activity could be particularly relevant in the treatment of hormone-dependent cancers.
Biological Research Applications
1. Potentiation of CFTR Activity
A study identified pyridoindole derivatives as novel chemotypes that enhance cystic fibrosis transmembrane conductance regulator (CFTR) activity. This finding suggests that this compound could be explored for therapeutic applications in cystic fibrosis by improving chloride ion transport in affected tissues .
2. Antibacterial Properties
Research into the antibacterial effects of pyridoindole derivatives indicates that these compounds can inhibit bacterial growth. The structure-activity relationship studies suggest modifications to the pyridoindole core can enhance antibacterial efficacy .
Material Science Applications
1. Organic Electronics
The unique electronic properties of pyridoindoles make them suitable for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research into the synthesis and characterization of these materials is ongoing .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate involves its interaction with molecular targets and pathways in the body. The compound’s lipophilicity, enhanced by the tert-butyl group, allows it to pass through cell membranes more easily . Once inside the cell, it can interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The specific pathways involved depend on the particular activity being studied, such as antimalarial or antidepressant effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Bromine at position 6 increases molecular weight significantly (351.24 vs. 287.17 for 8b) and likely alters solubility and reactivity . Methyl groups (e.g., 8b) enhance hydrophobicity compared to unsubstituted analogs .
Spectral Data Comparison
¹H-NMR Highlights:
- tert-Butyl 8b (CH₃ at 8) : δ 2.44 ppm (s, 3H, CH₃); tert-butyl protons at δ 1.50 ppm .
- Benzyl Derivative 8h : Aromatic protons at δ 7.31–7.43 ppm; benzyl CH₂ at δ 5.20 ppm .
- Base Compound (CAS 168824-94-0) : Likely lacks substituent-related shifts, with indole protons dominating the aromatic region .
Biological Activity
Chemical Structure and Properties
tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is a synthetic compound classified as a pyridoindole derivative. Its molecular formula is with a molecular weight of 286.37 g/mol. The compound features a unique bicyclic structure that incorporates both pyridine and indole moieties, which contribute to its diverse biological activities.
Biological Activity
The biological activity of this compound has been the subject of various studies, focusing on its potential therapeutic applications. Key findings include:
- Mechanism of Action : The compound has been shown to interact with specific molecular targets involved in cell proliferation and survival. Notably, it inhibits the activity of c-Met, a receptor tyrosine kinase associated with cancer progression. Molecular docking studies have provided insights into its binding orientations within the active site of target proteins, suggesting a competitive inhibition mechanism.
- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in Colo320 cells, demonstrating potential as an anticancer agent.
Comparative Analysis
The biological activity of this compound can be compared to other related compounds in terms of their structural features and therapeutic potential:
| Compound Name | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols | Similar bicyclic structure | Anticancer properties | |
| Indolo[2,3-b]quinoxalines | DNA intercalating properties | Antiviral activity | |
| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives | High anti-tumor activity | Potential anticancer agents |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antiproliferative Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis at micromolar concentrations.
- Molecular Docking Studies : These studies revealed that the compound binds effectively to c-Met and other relevant targets through multiple interactions that stabilize the binding conformation.
- In Vivo Studies : Preliminary in vivo experiments have indicated promising results regarding the compound's efficacy in reducing tumor size in xenograft models.
Q & A
Q. What synthetic methodologies are most effective for preparing tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate?
Methodological Answer :
- Hydrogenation with Pd-based catalysts : Use tert-butyl-protected intermediates (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) and reduce them under hydrogen gas with Pd/C or Pd(OH)₂/C catalysts in methanol or ethyl acetate solvents. Monitor reaction progress via TLC .
- Purification : Employ silica gel column chromatography with ethyl acetate/petroleum ether (1:3 ratio) to isolate the product .
- Key Considerations : Optimize reaction temperature (e.g., −20°C for acid chloride formation, room temperature for cyclization) and stoichiometry to minimize by-products like chlorinated derivatives .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reduction | Pd/C, H₂, MeOH | 75–85 | |
| Cyclization | NaH, DMF, 80°C | 60–70 | |
| Purification | EtOAc/petroleum ether (1:3) | >90 purity |
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer :
- Spectroscopic Techniques :
- Crystallography : Use X-ray diffraction for unambiguous confirmation of stereochemistry in solid-state forms .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in solvent media?
Methodological Answer :
- Basis Set Selection : Optimize geometry at the 6-31G(d,p) level in the gas phase, then apply solvent field effects (e.g., polarizable continuum model for water or DMSO) to evaluate dielectric impacts on frontier molecular orbitals (FMOs) .
- Key Metrics : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, a narrower gap (<4 eV) suggests higher reactivity in polar solvents .
Q. Table 2: Solvent Effects on HOMO-LUMO Gaps
| Solvent | HOMO (eV) | LUMO (eV) | Gap (eV) |
|---|---|---|---|
| Water | −6.2 | −1.8 | 4.4 |
| DMSO | −5.9 | −1.5 | 4.4 |
| Hexane | −5.7 | −1.3 | 4.4 |
| Data adapted from |
Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation?
Methodological Answer :
- Cross-Validation : Compare experimental ¹³C-NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G(d,p)) to identify discrepancies in carbonyl or aromatic carbons .
- Dynamic Effects : Account for tautomerism or conformational flexibility using variable-temperature NMR to detect equilibrium shifts .
Q. What strategies mitigate safety risks during large-scale synthesis?
Methodological Answer :
- Handling Precautions : Use inert atmospheres (N₂/Ar) for reactions involving NaH or SOCl₂ to prevent exothermic decomposition .
- Storage : Store intermediates in airtight containers at −20°C to avoid hydrolysis of tert-butyl esters .
- Emergency Protocols : For spills, neutralize acidic/basic residues with sodium bicarbonate before disposal .
Q. How can structure-activity relationship (SAR) studies guide derivatization for biological applications?
Methodological Answer :
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the indole 6-position to enhance binding affinity to biological targets .
- Pharmacokinetic Profiling : Assess logP values (e.g., via HPLC retention times) to optimize blood-brain barrier penetration for CNS-targeted analogs .
Q. Data Contradiction Analysis
Q. How to address inconsistent yields in Pd-catalyzed hydrogenation steps?
Methodological Answer :
- Catalyst Loading : Test Pd/C (5–10 wt%) vs. Pd(OH)₂/C to balance activity and selectivity. Higher Pd content may accelerate reduction but increase over-hydrogenation risks .
- Solvent Screening : Compare methanol (protic) vs. ethyl acetate (aprotic) to stabilize reactive intermediates and improve reproducibility .
Q. Why do computational predictions of pKa values deviate from experimental measurements?
Methodological Answer :
- Implicit vs. Explicit Solvation : Include explicit water molecules in DFT calculations to better model hydrogen-bonding effects, which are neglected in continuum solvation models .
- Protonation State Sampling : Use molecular dynamics (MD) simulations to explore multiple protonation sites in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
